molecular formula C23H25BrClN7O3 B11689590 N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11689590
M. Wt: 562.8 g/mol
InChI Key: UVOUOAFFGCIAHB-ZMFRSBBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures and environmental considerations are also crucial in the industrial synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. Examples include:

  • 2,4,6-Trichloro-1,3,5-triazine
  • 2,4-Diamino-6-chloro-1,3,5-triazine

Uniqueness

The uniqueness of N-(2-BROMO-5-CHLORO-4-METHYLPHENYL)-4-[(2Z)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25BrClN7O3

Molecular Weight

562.8 g/mol

IUPAC Name

4-N-(2-bromo-5-chloro-4-methylphenyl)-2-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H25BrClN7O3/c1-14-10-16(24)18(12-17(14)25)27-21-28-22(30-23(29-21)32-6-8-35-9-7-32)31-26-13-15-4-5-19(33-2)20(11-15)34-3/h4-5,10-13H,6-9H2,1-3H3,(H2,27,28,29,30,31)/b26-13-

InChI Key

UVOUOAFFGCIAHB-ZMFRSBBQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=C(C=C4)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.